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Compound of Interest

Methyl 5-formylpyridine-2-
Compound Name:
carboxylate

cat. No.: B1317605

Methyl 5-formylpyridine-2-carboxylate is a strategically important heterocyclic compound
that serves as a versatile building block in modern organic synthesis and medicinal chemistry.
Its structure is characterized by a pyridine ring substituted with two key functional groups: a
methyl ester at the 2-position and a formyl (aldehyde) group at the 5-position. This unique
arrangement of an electrophilic aldehyde and a readily modifiable ester on a nitrogen-
containing aromatic core makes it a valuable precursor for constructing more complex
molecular architectures. The pyridine nucleus is a privileged scaffold in drug discovery, and the
dual functionality of this molecule allows for sequential or orthogonal chemical modifications,
enabling the synthesis of diverse compound libraries for screening and the development of
novel therapeutic agents. This guide provides a detailed examination of its molecular structure,
a robust protocol for its synthesis, comprehensive spectroscopic characterization, and an
analysis of its chemical reactivity.

Molecular Identity and Physicochemical Properties

A clear definition of a molecule's properties is the foundation of its application in research. The
key identifiers and computed physicochemical properties for Methyl 5-formylpyridine-2-
carboxylate are summarized below.
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Property Value Source(s)

methyl 5-formylpyridine-2-

IUPAC Name [1]
carboxylate
CAS Number 55876-91-0
Molecular Formula CsH7NOs3 [1]
Molecular Weight 165.15 g/mol [1]
, COC(=0)C1=NC=C(C=C1)C=
Canonical SMILES o [1]
White to yellow or reddish-
Appearance . :
beige solid
Storage Temperature Inert atmosphere, 2-8°C
Topological Polar Surface Area  56.3 A2 [1]

Synthesis and Purification Protocol

While not widely available as a commodity chemical, Methyl 5-formylpyridine-2-carboxylate
can be reliably synthesized from its corresponding 5-methyl precursor, Methyl 5-methylpyridine-
2-carboxylate (CAS 29681-38-7). The most direct and established method for this
transformation is the selective oxidation of the benzylic methyl group to an aldehyde. Selenium
dioxide (SeQ2) is a classic and effective reagent for this type of transformation.

Causality Behind Experimental Choices:

o Starting Material: Methyl 5-methylpyridine-2-carboxylate is chosen as it already possesses
the required ester functionality and the pyridine core, simplifying the synthesis to a single,
key oxidation step.

o Oxidizing Agent: Selenium dioxide (SeOx2) is selected for its well-documented ability to
oxidize activated methyl groups (such as those on a pyridine ring) to aldehydes, often with
high selectivity and in good yields, minimizing over-oxidation to the carboxylic acid.[2][3]
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e Solvent: A high-boiling, inert solvent like 1,4-dioxane is used to ensure the reaction can be
heated sufficiently to achieve a reasonable reaction rate while fully solvating both the
substrate and the reagent.

 Purification: The purification process involves a filtration step to remove the selenium
byproduct, followed by an aqueous workup to remove any water-soluble impurities. Final
purification by column chromatography is essential to isolate the product with high purity,
separating it from unreacted starting material and any minor byproducts.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of Methyl 5-formylpyridine-2-carboxylate.
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Step-by-Step Protocol:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser and a magnetic stir bar, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq) and
selenium dioxide (1.1 eq).

Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (approx. 0.1 M
concentration relative to the substrate).

Heating: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24
hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until
the starting material is consumed.

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.
A black precipitate of selenium metal will be present. Filter the reaction mixture through a
pad of Celite®, washing the pad with ethyl acetate.

Aqueous Workup: Combine the filtrates and wash sequentially with saturated aqueous
sodium bicarbonate (NaHCO3) solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using a
gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-formylpyridine-2-
carboxylate.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved through a combination of spectroscopic

methods. While public databases lack experimental spectra for this specific compound, a

detailed analysis based on established principles of spectroscopy provides a reliable

characterization.

Annotated Molecular Structure

Caption: Annotated structure showing atom numbering for spectroscopic assignment.
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Predicted *H NMR Analysis (500 MHz, CDCIs)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each of
the three aromatic protons, the aldehyde proton, and the methyl ester protons.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

H (aldehyde, Co-
H)

10.1-10.3

Singlet (s)

1H

Aldehyde
protons are
strongly
deshielded and
appear far

downfield.

H-6

9.0-9.2

Doublet (d)

1H

Deshielded by
the adjacent
nitrogen and the
formyl group at
the para position.
Small coupling to
H-4.

H-4

8.3-8.5

Doublet of
Doublets (dd)

1H

Deshielded by
the adjacent
formyl group and
coupled to both
H-3 and H-6.

H-3

8.1-8.3

Doublet (d)

1H

Deshielded by
the adjacent
ester group and

coupled to H-4.

H (methyl, Cs-
Hs)

40-41

Singlet (s)

3H

Protons of the
methyl ester
group,
deshielded by
the adjacent

oxygen atom.

Predicted *C NMR Analysis (125 MHz, CDCIs)
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The carbon spectrum will confirm the presence of eight unique carbon environments, including

two distinct carbonyl carbons.

Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)

Characteristic downfield shift
Co (aldehyde C=0) 190 - 192 for an aldehyde carbonyl

carbon.

Typical chemical shift for an
C7 (ester C=0) 164 - 166 ester carbonyl carbon, slightly

upfield from the aldehyde.

Aromatic carbon attached to
C-2 150 - 152 nitrogen and the electron-

withdrawing ester group.

Aromatic carbon adjacent to
C-6 148 - 150 ]

nitrogen.

Aromatic carbon deshielded by
C-4 138 - 140 .

the adjacent formyl group.

Aromatic carbon attached to
C-5 135 - 137 the electron-withdrawing formyl

group.

Aromatic carbon adjacent to
C-3 125-127

the ester-substituted carbon.

Aliphatic carbon of the methyl
Cs (methyl -OCH:) 53-54

ester.

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum provides definitive evidence for the key functional groups present in the

molecule.
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Wavenumber . . . .
Vibration Type Intensity Rationale
(cm™)
Characteristic of C-H
~3080 Aromatic C-H Stretch Medium bonds on the pyridine
ring.[4]
A highly diagnostic

Aldehyde C-H Stretch )
~2850, ~2750 Weak pair of peaks for the

(Fermi doublet)
aldehyde C-H bond.[5]

Strong, sharp

absorption typical for
~1730 Ester C=0 Stretch Strong

an a,B-unsaturated

ester carbonyl.[6]

Strong, sharp
absorption for the

~1710 Aldehyde C=0 Stretch  Strong aromatic aldehyde
carbonyl, conjugated
with the ring.[5]

. Characteristic skeletal
Aromatic C=C and ) o
~1600, ~1470 Medium vibrations of the
C=N Stretches o
pyridine ring.

Asymmetric C-O-C
~1250 Ester C-O Stretch Strong stretch of the methyl

ester group.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry would confirm the molecular weight and provide structural information
through fragmentation patterns.

e Molecular lon (M*): A prominent peak would be expected at m/z = 165, corresponding to the
molecular weight of the compound (CsH7NO3).

o Key Fragments:
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o m/z = 134: Loss of the methoxy radical (*OCHs) from the ester, a common fragmentation
pathway [M - 31].

o m/z = 136: Loss of the formyl radical (*<CHO) [M - 29].
o m/z = 106: Loss of the entire methoxycarbonyl group (¢«COOCHS3) [M - 59].

Chemical Reactivity and Synthetic Utility

The bifunctional nature of Methyl 5-formylpyridine-2-carboxylate defines its reactivity,
offering two primary sites for chemical modification.
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Caption: Reactivity map showing the primary sites for chemical transformation.

o The Aldehyde Group (Site 2): This is the most reactive electrophilic site. It readily undergoes
nucleophilic attack, making it ideal for:
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o Reductive Amination: Reaction with primary or secondary amines followed by reduction to
form substituted aminomethylpyridines.

o Schiff Base Formation: Condensation with primary amines to form imines, which are
valuable ligands in coordination chemistry.

o Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain
extension.

o Grignard/Organolithium Addition: Formation of secondary alcohols.

o The Ester Group (Site 1): The methyl ester can be modified through several classic

reactions:

o Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be
coupled with amines (via amide bond formation) or alcohols.

o Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.

o Reduction: Reduction to the primary alcohol (5-(hydroxymethyl)pyridine-2-methanol) using
strong reducing agents like LiAlHa.

e The Pyridine Ring (Site 3): The ring itself is electron-deficient and can participate in
reactions, although it is less reactive than the appended functional groups. Potential
reactions include nucleophilic aromatic substitution if a suitable leaving group were present.

Safety and Handling

As a laboratory chemical, Methyl 5-formylpyridine-2-carboxylate should be handled with
appropriate care, following standard safety protocols.

e Hazard Statements:

o

H315: Causes skin irritation.[1]

[¢]

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.[1]
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e Precautions:
o Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere
(e.g., nitrogen or argon) to prevent degradation.

Conclusion

Methyl 5-formylpyridine-2-carboxylate is a high-value synthetic intermediate whose
molecular structure offers a rich platform for chemical exploration. The orthogonal reactivity of
its aldehyde and ester functionalities, combined with the inherent biological relevance of the
pyridine core, makes it a powerful tool for medicinal chemists and researchers in drug
development. This guide has provided a comprehensive overview of its structure, a plausible
and detailed synthesis, a thorough spectroscopic characterization based on predictive
methods, and an analysis of its synthetic potential, serving as a foundational resource for its
application in advanced scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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